molecular formula C9H11ClFN B1523125 [(4-Chloro-2-fluorophenyl)methyl](ethyl)amine CAS No. 1094511-87-1

[(4-Chloro-2-fluorophenyl)methyl](ethyl)amine

Cat. No. B1523125
M. Wt: 187.64 g/mol
InChI Key: MHLPBANEHPLGPY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(4-Chloro-2-fluorophenyl)methylamine” contains a total of 34 bonds, including 22 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amine .

Scientific Research Applications

The compound "(4-Chloro-2-fluorophenyl)methylamine" is a specific chemical structure that is not directly mentioned in the available literature. However, research on related compounds and functionalities can provide insights into potential applications in various fields, including analytical chemistry, material science, and organic synthesis. Here are some examples of scientific research applications based on similar functionalities or structural motifs:

Analysis of Aliphatic Amines in Environmental Samples

Research by Sacher, Lenz, and Brauch (1997) developed methods for the determination of aliphatic amines in waste water and surface water, utilizing derivatization with benzenesulfonyl chloride. This study highlights the application of chemical analysis techniques in environmental monitoring and the importance of functional group transformations for detecting specific compounds in complex matrices Sacher, F., Lenz, S., & Brauch, H. (1997).

Development of Azo Dyes and Antimicrobial Agents

Banpurkar, Wazalwar, and Perdih (2018) described the synthesis of azo dyes through the coupling of diazotized substituted amine with 3-methyl-4 H-isoxazol-5-one, demonstrating the utility of substituted amines in creating compounds with potential antimicrobial properties. This research exemplifies the role of functionalized amines in the development of new materials with biological applications Banpurkar, A. R., Wazalwar, S. S., & Perdih, F. (2018).

Synthesis of Fluorescent Probes for Biological Applications

Huang and Ding (2011) developed a two-photon fluorescence probe for Pb(2+) ions using a dicyanostilbene-derived compound, showcasing the application of functionalized amines in creating sensitive and selective tools for biological and environmental sensing Huang, C., & Ding, C. (2011).

Creation of Molluscicidal Compounds

El-bayouki and Basyouni (1988) reported the synthesis of thiazolo[5,4-d]pyrimidines with molluscicidal properties, demonstrating the potential use of substituted amines in developing agents for controlling schistosomiasis transmission vectors El-bayouki, K., & Basyouni, W. (1988).

properties

IUPAC Name

N-[(4-chloro-2-fluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLPBANEHPLGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Chloro-2-fluorophenyl)methyl](ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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